![molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9](/img/no-structure.png)

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).

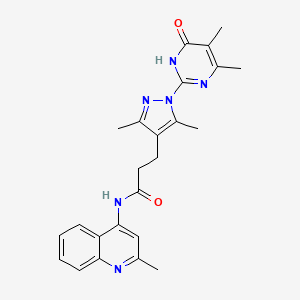

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).

Aplicaciones Científicas De Investigación

Antimicrobial, Analgesic, and Anti-inflammatory Applications

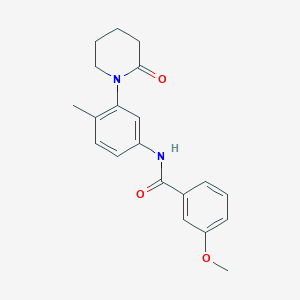

Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) reported that certain quinazoline compounds showed significant activity against microbes and demonstrated good profiles against both pain and inflammation. These findings suggest that specific modifications in the quinazoline structure, such as the addition of methyl/methoxy groups and substitutions at key positions, are crucial for enhancing their biological activity. The research underscores the potential of quinazoline derivatives as sources for developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications (Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017).

Pharmacological Screening

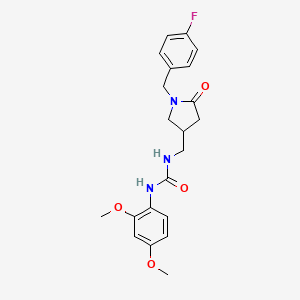

Another study conducted by Hanusek et al. (2001) focused on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion into quinazoline-4-thiones. This research highlights the chemical versatility and the potential for structural modification of quinazoline derivatives, which can be pivotal for developing novel pharmacological agents. The study provides insights into the preferred tautomeric forms and the impact of substituents on the quinazoline ring, which could be beneficial for designing drugs with improved efficacy and reduced side effects (Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001).

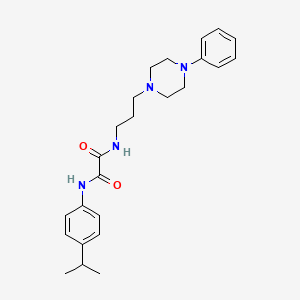

Corrosion Inhibition

Quinazoline derivatives also find applications in materials science, such as corrosion inhibition. Kumar et al. (2020) explored the use of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds effectively inhibit corrosion, with efficiencies up to 95.50% for certain derivatives at optimum concentrations. This research opens up avenues for using quinazoline-based compounds in industrial applications to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020).

Direcciones Futuras

Propiedades

Número CAS |

688355-99-9 |

|---|---|

Nombre del producto |

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |

Fórmula molecular |

C16H15N3OS |

Peso molecular |

297.38 |

Nombre IUPAC |

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |

Clave InChI |

LLXVFENTNAWDAE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)